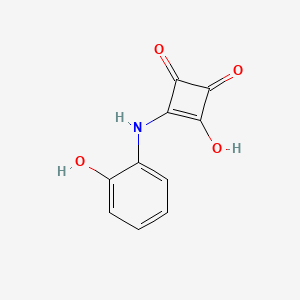
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.167 g/mol This compound is known for its unique structure, which includes a cyclobutene ring substituted with hydroxy and hydroxyanilino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione typically involves the reaction of 2-aminophenol with squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 2-Aminophenol and squaric acid.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C.
Yield: The reaction yields approximately 79% of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxy and hydroxyanilino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted cyclobutene compounds .
科学的研究の応用
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione has several scientific research applications:
作用機序
The mechanism of action of 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione): Known for its use in bioorganic and medicinal chemistry.
Diamino Substituted Cyclobut-3-ene-1,2-dione Compounds: These compounds exhibit significant biological activities, including anti-tuberculosis properties.
Uniqueness
3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
155338-39-9 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC名 |
3-hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H7NO4/c12-6-4-2-1-3-5(6)11-7-8(13)10(15)9(7)14/h1-4,11-13H |
InChIキー |
IHPXOPCECANAPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)

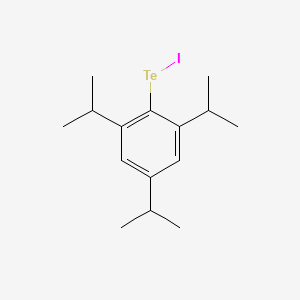
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
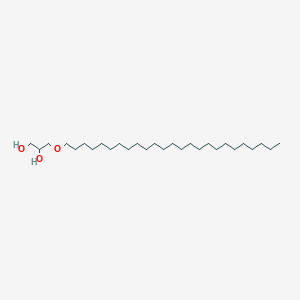
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
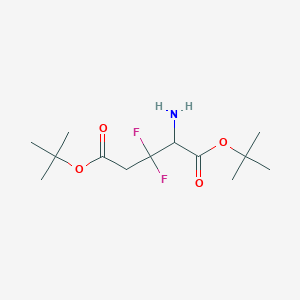
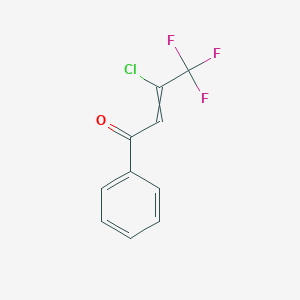
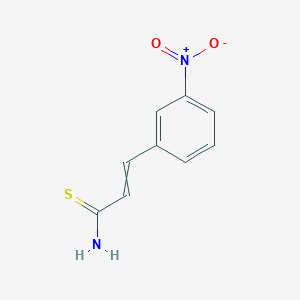
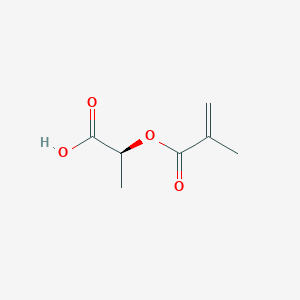
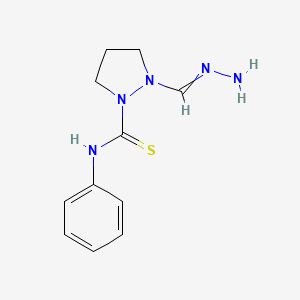
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
